molecular formula C17H25ClN2OS B4518010 N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(1-methyl-4-piperidinyl)acetamide

N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(1-methyl-4-piperidinyl)acetamide

Cat. No.: B4518010
M. Wt: 340.9 g/mol
InChI Key: MLXDJNNKXJMLDD-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(1-methyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C17H25ClN2OS and its molecular weight is 340.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1376123 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Salt and Solvate Uses in Pharmaceuticals

Research has identified new salts and solvates of similar compounds, highlighting their utility in pharmaceutical compositions and therapeutic applications. The development of such compounds can lead to advancements in medication formulations, providing better stability, solubility, or bioavailability characteristics critical for therapeutic efficacy (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Enhancement of Aqueous Solubility and Absorption

A compound structurally related to N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(1-methyl-4-piperidinyl)acetamide, identified as K-604, demonstrated significant improvement in aqueous solubility and oral absorption. This potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 exhibited enhanced pharmacological effects, suggesting potential for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antibacterial Potentials

Synthetic efforts have produced acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated for antibacterial activity. These compounds have shown moderate inhibitory effects, with certain derivatives identified as active growth inhibitors of various bacterial strains, including Gram-negative bacteria. Such research contributes to the development of new antibacterial agents (Kashif Iqbal et al., 2017).

Molecular Structure and Interaction Studies

The synthesis and crystal structure analysis of related compounds reveal intricate details about molecular interactions, such as hydrogen bonding and hypervalent S⋯O interactions. Understanding these molecular structures aids in designing more effective pharmaceutical compounds with specific biological activities (D. Ismailova et al., 2014).

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2OS/c1-20-9-6-14(7-10-20)12-17(21)19-8-11-22-13-15-4-2-3-5-16(15)18/h2-5,14H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXDJNNKXJMLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)NCCSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(1-methyl-4-piperidinyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.